N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine
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Overview
Description
N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrrolo[3,2-d]pyrimidine core with a benzyl group attached to the nitrogen atom and a chlorine atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the following steps:
N-alkylation: The starting material, 5H-pyrrolo[3,2-d]pyrimidin-4-amine, undergoes N-alkylation with benzyl chloride in the presence of a base such as potassium carbonate to form N-benzyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which may exhibit different biological activities and pharmacological properties .
Scientific Research Applications
N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor and its ability to modulate various biological pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit specific kinases involved in cancer cell proliferation.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with the proliferation and survival of cancer cells. The molecular targets include epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (Her2), vascular endothelial growth factor receptor 2 (VEGFR2), and cyclin-dependent kinase 2 (CDK2) .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-chloro-5H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure but different positioning of the nitrogen atoms in the pyrrolo ring.
N-benzyl-2-chloro-5H-pyrrolo[3,4-d]pyrimidin-4-amine: Another isomer with a different arrangement of the pyrrolo and pyrimidine rings.
Uniqueness
N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine is unique due to its specific arrangement of the pyrrolo and pyrimidine rings, which imparts distinct biological activities and pharmacological properties. Its ability to inhibit multiple kinases makes it a promising candidate for further development as a multi-targeted therapeutic agent .
Properties
IUPAC Name |
N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c14-13-17-10-6-7-15-11(10)12(18-13)16-8-9-4-2-1-3-5-9/h1-7,15H,8H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYGEYYLNYWBMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492651 |
Source
|
Record name | N-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63200-55-5 |
Source
|
Record name | N-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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